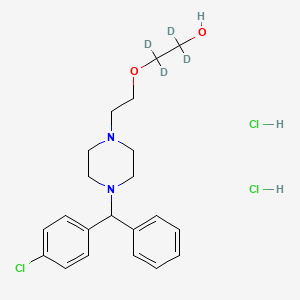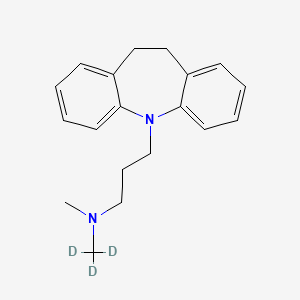
ロピニロール-d7塩酸塩
概要
説明
ロピニロール-d7 (塩酸塩) は、ロピニロール塩酸塩の重水素標識体です。経口投与可能な、ドパミン D3 および D2 受容体の強力なアゴニストです。 この化合物は、主にパーキンソン病やレストレスレッグス症候群の治療に使用される薬物、ロピニロールの定量のための内部標準として、科学研究で使用されます .
科学的研究の応用
Ropinirole-d7 (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification of Ropinirole: Used as an internal standard in mass spectrometry and other analytical techniques to quantify Ropinirole levels in biological samples.
Pharmacokinetic Studies: Used to study the pharmacokinetics and metabolism of Ropinirole in vivo and in vitro.
Drug Development: Used in the development of new formulations and delivery systems for Ropinirole.
Neuroscience Research: Used to study the effects of dopamine receptor agonists on neuronal activity and behavior.
作用機序
ロピニロール-d7 (塩酸塩) は、脳の尾状核-被殻系におけるドパミン D2 および D3 受容体を選択的に刺激することによって、その効果を発揮します。この刺激は、運動と感情反応の調節において重要な役割を果たす神経伝達物質であるドパミンの作用を模倣します。 正確な作用機序には、これらの受容体への結合と、神経活動を調節する細胞内シグナル伝達経路の活性化が含まれます .
類似の化合物との比較
類似の化合物
ロピニロール塩酸塩: パーキンソン病やレストレスレッグス症候群の治療に使用される、ロピニロール-d7 (塩酸塩) の非重水素化バージョン.
プラミペキソール: パーキンソン病やレストレスレッグス症候群の治療に使用される別のドパミンアゴニスト.
独自性
ロピニロール-d7 (塩酸塩) は、重水素が組み込まれているため、科学研究において明確な利点をもたらします。重水素原子は、化合物をより安定させ、質量分析法研究におけるより正確な定量を可能にします。 これは、薬物動態および医薬品開発研究において非常に貴重なツールになります .
Safety and Hazards
Ropinirole-d7 Hydrochloride is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . Some people taking ropinirole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . You may have increased sexual urges, unusual urges to gamble, or other intense urges while taking ropinirole .
将来の方向性
Ropinirole-d7 Hydrochloride is used to treat symptoms of Parkinson’s disease (stiffness, tremors, muscle spasms, and poor muscle control) and restless legs syndrome (RLS) . Only immediate-release ropinirole (Requip) is approved to treat either Parkinson symptoms or RLS . Extended-release ropinirole (Requip XL) is approved only to treat Parkinson symptoms . Future research may focus on improving the delivery and effectiveness of this medication.
生化学分析
Biochemical Properties
Ropinirole-d7 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of dopamine receptor interactions. It selectively binds to dopamine D2 receptors with high affinity, inducing [35S]GTPγS binding in cells expressing the human receptor . This interaction is crucial for studying the pharmacodynamics of dopamine agonists. Additionally, Ropinirole-d7 Hydrochloride interacts with other biomolecules such as adrenergic, serotonin (5-HT), benzodiazepine, and GABA receptors, although with much lower affinity .
Cellular Effects
Ropinirole-d7 Hydrochloride influences various cellular processes, particularly those related to dopamine signaling pathways. In cellular models, it has been shown to reduce spontaneous locomotor activity at lower doses while increasing it at higher doses . This compound also affects cell signaling pathways by modulating dopamine receptor activity, which can lead to changes in gene expression and cellular metabolism. For instance, in human gingival fibroblasts, Ropinirole-d7 Hydrochloride has been observed to promote cell viability and inhibit apoptosis .
Molecular Mechanism
The molecular mechanism of Ropinirole-d7 Hydrochloride involves its binding to dopamine D2 receptors, leading to receptor activation and subsequent intracellular signaling cascades. This binding induces conformational changes in the receptor, facilitating the exchange of GDP for GTP on the associated G-protein, thereby activating downstream signaling pathways . Additionally, Ropinirole-d7 Hydrochloride can inhibit or activate various enzymes, influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ropinirole-d7 Hydrochloride can vary over time. The compound is stable under standard storage conditions, maintaining its integrity for extended periods . Its effects on cellular function can change with prolonged exposure. For example, long-term treatment with Ropinirole-d7 Hydrochloride in in vitro studies has shown sustained receptor activation and modulation of cellular signaling pathways .
Dosage Effects in Animal Models
The effects of Ropinirole-d7 Hydrochloride in animal models are dose-dependent. At lower doses, it reduces spontaneous locomotor activity, while at higher doses, it increases activity . In models of Parkinson’s disease, Ropinirole-d7 Hydrochloride has been shown to reverse locomotor deficits and restore interest in novel stimuli . At very high doses, it may cause adverse effects such as dyskinesia and exacerbation of preexisting conditions .
Metabolic Pathways
Ropinirole-d7 Hydrochloride is involved in metabolic pathways related to dopamine metabolism. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of dopamine . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Ropinirole-d7 Hydrochloride is transported and distributed through specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for dopamine receptors in target tissues.
Subcellular Localization
Ropinirole-d7 Hydrochloride is primarily localized in subcellular compartments where dopamine receptors are abundant, such as the plasma membrane and synaptic vesicles . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these specific compartments. This localization is crucial for its role in modulating dopamine signaling and cellular responses.
準備方法
合成経路と反応条件
ロピニロール-d7 (塩酸塩) の合成には、ロピニロール分子への重水素の組み込みが含まれます。これは、通常、合成プロセスにおける重水素化試薬の使用によって達成されます。具体的な合成経路と反応条件は、専有技術であり、広く公表されていません。 一般的なアプローチでは、前駆体分子中の水素原子を重水素で置換します .
工業生産方法
ロピニロール-d7 (塩酸塩) の工業生産は、その実験室での合成と同様の原理に従いますが、より大規模で行われます。このプロセスには、重水素化試薬と溶媒を使用して、最終生成物への重水素の組み込みを確実にします。 生産プロセスは、収率と純度を最適化しており、製品の一貫性を確保するための厳格な品質管理が行われています .
化学反応解析
反応の種類
ロピニロール-d7 (塩酸塩) は、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な還元剤には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤を酸性または塩基性条件下で。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、およびその他の還元剤を無水条件下で。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ロピニロール-d7 (塩酸塩) の酸化は、さまざまな酸化誘導体の生成につながる可能性があり、還元は化合物の還元型を生成する可能性があります .
科学研究への応用
ロピニロール-d7 (塩酸塩) は、科学研究、特に化学、生物学、医学の分野で広く使用されています。その応用には以下が含まれます。
化学反応の分析
Types of Reactions
Ropinirole-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ropinirole-d7 (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
類似化合物との比較
Similar Compounds
Ropinirole hydrochloride: The non-deuterated version of Ropinirole-d7 (hydrochloride), used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and Restless Legs Syndrome.
Uniqueness
Ropinirole-d7 (hydrochloride) is unique due to the incorporation of deuterium, which provides distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for more accurate quantification in mass spectrometry studies. This makes it an invaluable tool in pharmacokinetic and drug development research .
特性
IUPAC Name |
4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHAEQXIBQUEZ-DWPKPNNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







